molecular formula C24H19N3O2 B2421708 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide CAS No. 1211822-01-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Cat. No.: B2421708
CAS No.: 1211822-01-3
M. Wt: 381.435
InChI Key: MLOCKJSJQKEYJI-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide (CAS 1211822-01-3) is a chemical compound with a molecular formula of C24H19N3O2 and a molecular weight of 381.44 g/mol . It features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in nature and in a variety of pharmacologically active compounds . This structure is an important foundation for the synthesis of various biologically active derivatives. While the specific biological activity of this compound is a subject of ongoing research, related benzamide and tetrahydroquinoline compounds have documented pharmaceutical uses. For instance, certain benzamide compounds are investigated for their potential as antihypertensive agents, and tetrahydroquinoline-based structures are explored as agonists for receptors like the 5-HT2C receptor, which is a target for conditions such as anxiety and obesity . This suggests the compound's potential value in early-stage drug discovery and development programs. Offered with a purity of 95% or higher, this product is intended for Research Use Only and is not approved for use in humans or animals for any diagnostic or therapeutic purposes .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c25-16-17-8-10-18(11-9-17)23(28)26-21-12-13-22-20(15-21)7-4-14-27(22)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCKJSJQKEYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Tetrahydroquinoline: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Cyanation: The final step involves the introduction of the cyanobenzamide group. This can be done by reacting the benzoylated tetrahydroquinoline with 4-cyanobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide is unique due to the presence of the cyanobenzamide group. This functional group imparts distinct chemical and biological properties, making the compound particularly valuable in research and industrial applications.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O, with a molecular weight of approximately 356.43 g/mol. The compound features a benzoyl group attached to a tetrahydroquinoline moiety and a cyanobenzamide substituent, which contribute to its biological activity.

Property Value
Molecular FormulaC22H20N4O
Molecular Weight356.43 g/mol
CAS Number946211-01-4

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzoyl-substituted tetrahydroquinolines have been shown to induce apoptosis in various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation effectively in breast cancer cell lines with low nanomolar EC50 values .

The mechanism by which this compound exerts its biological effects involves the interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, inhibiting their function.
  • Caspase Activation : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.

These interactions suggest that the compound may disrupt critical cellular processes involved in tumor growth and survival.

Case Studies

  • Breast Cancer Cell Lines : In a high-throughput screening assay, compounds structurally related to this compound demonstrated potent activity against T47D breast cancer cells. The study reported an IC50 value as low as 5 µM for certain analogs .
  • Colon Cancer : Another study evaluated the compound's effects on HCT116 colon cancer cells. Results indicated that it significantly inhibited cell growth through apoptosis induction mechanisms .
  • Mechanistic Studies : A detailed investigation into the mechanism revealed that specific substitutions on the benzoyl group were crucial for enhancing biological activity. For example, modifications at the 4-position led to increased efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, and how are intermediates purified?

  • Synthetic Routes :

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzoyl groups under acidic or catalytic conditions .

  • Step 2 : Amide coupling between the tetrahydroquinoline intermediate and 4-cyanobenzoic acid using coupling agents like EDCl/HOBt or DCC in aprotic solvents (e.g., dichloromethane) .

    • Purification :
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating intermediates .

  • Recrystallization from ethanol or methanol improves final compound purity .

    Key Reaction Parameters Optimization Tips
    Temperature: 0–25°CLower temperatures reduce side reactions during amide coupling
    Solvent: DCM or THFTHF enhances solubility of polar intermediates
    Catalyst: DMAPAccelerates acylation reactions

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR identifies proton environments (e.g., benzoyl aromatic protons at δ 7.4–8.1 ppm) and confirms amide bond formation .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 397.1472) .
    • X-ray Crystallography :
  • Single-crystal analysis using SHELXL or Mercury CSD software resolves 3D conformation, including dihedral angles between the tetrahydroquinoline and benzamide moieties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Critical Factors :

  • Solvent Choice : Replace DCM with toluene for safer large-scale reactions .

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce reaction time .

  • Microwave-assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes .

    • Analytical Validation :
  • Use HPLC-MS to monitor reaction progress and quantify impurities .

    Yield Optimization Strategies Evidence
    Slow addition of coupling agentsReduces dimerization
    Gradient crystallizationEnhances purity to >98%

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Approaches :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing cyanobenzamide with fluorobenzamide) to isolate pharmacophores .

  • Computational Modeling : Use AutoDock Vina to predict binding affinities toward targets like kinases or GPCRs .

  • Validation Assays :

  • Enzyme Inhibition Assays : Compare IC50 values across multiple labs to identify protocol variability .

  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate bioactivity with permeability .

    Common Data Discrepancy Sources Resolution Strategy
    Purity differences (>95% vs. 85%)Standardize QC protocols (e.g., HPLC)
    Cell line heterogeneityUse isogenic cell models

Structural and Functional Analogues

Analog Structural Modification Reported Activity Reference
4-FluorobenzamideFluorine substitution at benzamideEnhanced kinase inhibition
4-ChlorobenzamideChlorine substitutionImproved metabolic stability
3-MethoxybenzamideMethoxy group additionReduced cytotoxicity

Tools and Databases

  • Crystallography : SHELXL , Mercury CSD .
  • Bioactivity Prediction : PubChem , ChEMBL.
  • Spectral Libraries : Cambridge Structural Database (CSD) .

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